molecular formula C13H14N2O2 B183241 Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate CAS No. 81153-63-1

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Cat. No. B183241
CAS RN: 81153-63-1
M. Wt: 230.26 g/mol
InChI Key: XAKCPDKGPSNLDD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and an ethyl ester . The SMILES representation of the molecule is CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a density of 1.13 and a boiling point of 351°C .

Scientific Research Applications

  • Scientific Field: Agrochemistry

    • Pyrazoles are also used in agrochemistry . They are often incorporated into pesticides and other agrochemicals .
    • The methods of application or experimental procedures in this field also involve organic synthesis techniques .
    • The outcomes of these applications can include enhanced effectiveness of pesticides and other agrochemicals .
  • Scientific Field: Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .
    • The methods of application or experimental procedures in these fields involve the use of pyrazoles as ligands to form coordination complexes with metals .
    • The outcomes of these applications can include the formation of novel coordination complexes with unique properties .
  • Scientific Field: Antioxidant Research

    • 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant . It’s an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
    • The synthesis of Edaravone has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .
  • Scientific Field: Biological Activities

    • Different pyrazolone derivatives were prepared by using different phenyl hydrazine derivatives . 3-methyl-1-phenylpyrazol-5-methylemine and its derivatives were prepared by 3-methyl-1-phenylpyrazol-5-one condensed with methyl amine by using methanol as media .
    • The synthesized compounds were found to have significant effect against the tested microorganisms .
  • Scientific Field: Synthetic Organic Chemistry

    • The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism .
    • Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .
  • Scientific Field: Antioxidant Research

    • 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant . It’s an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
    • The synthesis of Edaravone has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .
  • Scientific Field: Biological Activities

    • Different pyrazolone derivatives were prepared by using different phenyl hydrazine derivatives . 3-methyl-1-phenylpyrazol-5-methylemine and its derivatives were prepared by 3-methyl-1-phenylpyrazol-5-one condensed with methyl amine by using methanol as media .
    • The synthesized compounds were found to have significant effect against the tested microorganisms .
  • Scientific Field: Synthetic Organic Chemistry

    • The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism .
    • Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .

properties

IUPAC Name

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCPDKGPSNLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372622
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

CAS RN

81153-63-1
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 ml ethyl 2,4-dioxovalerate and 1.2 g phenyl hydrazine were dissolved in 20 ml acetic acid, followed by stirring at 100° C. for 2 hours. After evaporating acetic acid, ethyl acetate was added to the residue. The mixture was washed with aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and evaporated. The residue was subjected to silica gel column chromatography, to give 0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate with hexane:ethyl acetate (14:1) and 0.46 g of ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate with hexane:ethyl acetate (9:1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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